![molecular formula C25H26N2O8 B12282188 1-[4-[2-(1,3-Benzodioxol-5-yl)ethylcarbamoyloxy]-3,3-dimethyl-2-oxobutanoyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B12282188.png)
1-[4-[2-(1,3-Benzodioxol-5-yl)ethylcarbamoyloxy]-3,3-dimethyl-2-oxobutanoyl]-2,3-dihydroindole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-[2-(1,3-Benzodioxol-5-yl)ethylcarbamoyloxy]-3,3-dimethyl-2-oxobutanoyl]-2,3-dihydroindole-2-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a benzodioxole moiety, which is known for its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[2-(1,3-Benzodioxol-5-yl)ethylcarbamoyloxy]-3,3-dimethyl-2-oxobutanoyl]-2,3-dihydroindole-2-carboxylic acid involves multiple steps. One common method includes the Pd-catalyzed C-N cross-coupling reaction. This reaction typically uses catalytic tris(dibenzylideneacetone)dipalladium [Pd2(dba)3] and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as ligands, with cesium carbonate (Cs2CO3) as the base . The reaction conditions often involve heating the reaction mixture to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-[2-(1,3-Benzodioxol-5-yl)ethylcarbamoyloxy]-3,3-dimethyl-2-oxobutanoyl]-2,3-dihydroindole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the indole moiety, facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaH or KOtBu in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[4-[2-(1,3-Benzodioxol-5-yl)ethylcarbamoyloxy]-3,3-dimethyl-2-oxobutanoyl]-2,3-dihydroindole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-[4-[2-(1,3-Benzodioxol-5-yl)ethylcarbamoyloxy]-3,3-dimethyl-2-oxobutanoyl]-2,3-dihydroindole-2-carboxylic acid involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . This is achieved through the modulation of microtubule assembly, which disrupts the mitotic process and leads to cell death.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(1,3-Benzodioxol-5-yl)-2,4-pentadienoic acid
- 5-(1,3-Benzodioxol-5-yl)pentanoic acid
- 2-(1,3-Benzodioxol-5-yl)ethanamine
Uniqueness
1-[4-[2-(1,3-Benzodioxol-5-yl)ethylcarbamoyloxy]-3,3-dimethyl-2-oxobutanoyl]-2,3-dihydroindole-2-carboxylic acid is unique due to its specific structural features, such as the combination of the benzodioxole and indole moieties. This unique structure contributes to its distinct biological activity and potential therapeutic applications.
Propiedades
Fórmula molecular |
C25H26N2O8 |
|---|---|
Peso molecular |
482.5 g/mol |
Nombre IUPAC |
1-[4-[2-(1,3-benzodioxol-5-yl)ethylcarbamoyloxy]-3,3-dimethyl-2-oxobutanoyl]-2,3-dihydroindole-2-carboxylic acid |
InChI |
InChI=1S/C25H26N2O8/c1-25(2,13-33-24(32)26-10-9-15-7-8-19-20(11-15)35-14-34-19)21(28)22(29)27-17-6-4-3-5-16(17)12-18(27)23(30)31/h3-8,11,18H,9-10,12-14H2,1-2H3,(H,26,32)(H,30,31) |
Clave InChI |
WQLRSWPJEWKOSW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COC(=O)NCCC1=CC2=C(C=C1)OCO2)C(=O)C(=O)N3C(CC4=CC=CC=C43)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12282110.png)


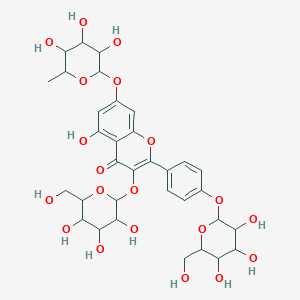

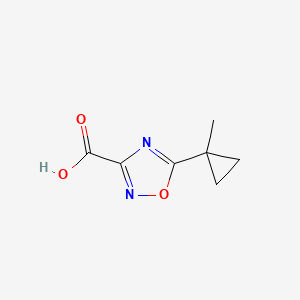
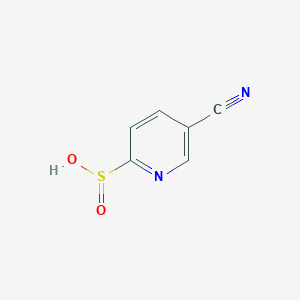


![Boronic acid, B-(4'-formyl[1,1'-biphenyl]-3-yl)-](/img/structure/B12282156.png)
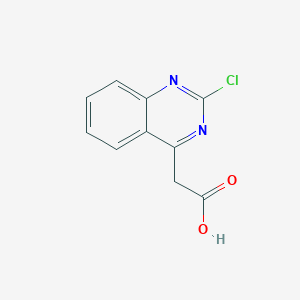

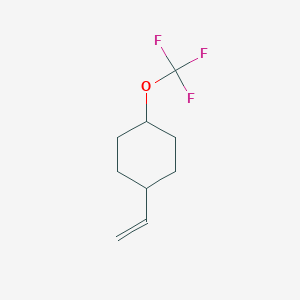
![Methyl 7-[5-hydroxy-2-(2-methoxypropan-2-yloxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B12282180.png)
